molecular formula C9H6ClF3O B7973490 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone

Cat. No.: B7973490
M. Wt: 222.59 g/mol
InChI Key: WOOVXISJUVJQDZ-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H6ClF3O. This compound is characterized by the presence of chloro, difluoro, and fluoro substituents on an ethanone backbone, making it a unique and versatile chemical entity. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds . Its unique structure also allows it to interact with biological molecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone is unique due to the presence of multiple halogen substituents, which enhance its reactivity and versatility in chemical synthesis. The additional fluoro and methyl groups on the phenyl ring also contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(11)4-7(5)8(14)9(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOVXISJUVJQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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